molecular formula C18H31ClN2O2 B13799245 o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride CAS No. 78109-81-6

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride

Cat. No.: B13799245
CAS No.: 78109-81-6
M. Wt: 342.9 g/mol
InChI Key: WYCWAIKAFWQRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride is a chemical compound with the molecular formula C18H31ClN2O2. It is also known by its synonym, o-butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-butoxybenzoyl)amino]propyl-diethyl-azanium chloride typically involves the reaction of 2-butoxybenzoic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-butoxybenzoyl)amino]propyl-diethyl-azanium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78109-81-6

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

IUPAC Name

3-[(2-butoxybenzoyl)amino]propyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-7-15-22-17-12-9-8-11-16(17)18(21)19-13-10-14-20(5-2)6-3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H

InChI Key

WYCWAIKAFWQRCU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.